1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide

Acetylcholinesterase inhibition Imidazolium salt SAR Alzheimer's disease research

1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide (CAS 201290-43-9) is a quaternary imidazolium salt bearing an acetylphenyl substituent at the N1 position and a methyl group at the N3 position, with iodide as the counterion. This compound belongs to a broader class of 1-(4-acetylphenyl)-3-alkylimidazolium salts that serve as direct precursors to N-heterocyclic carbene (NHC) ligands, which are widely exploited in organometallic catalysis and, increasingly, in biological enzyme inhibition applications.

Molecular Formula C12H13IN2O
Molecular Weight 328.153
CAS No. 201290-43-9
Cat. No. B2712096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide
CAS201290-43-9
Molecular FormulaC12H13IN2O
Molecular Weight328.153
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-]
InChIInChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1
InChIKeyCHYPYVGDMNENSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide (CAS 201290-43-9): A Verified Imidazolium Salt Precursor for NHC Ligands and Enzyme Inhibition Studies


1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide (CAS 201290-43-9) is a quaternary imidazolium salt bearing an acetylphenyl substituent at the N1 position and a methyl group at the N3 position, with iodide as the counterion [1]. This compound belongs to a broader class of 1-(4-acetylphenyl)-3-alkylimidazolium salts that serve as direct precursors to N-heterocyclic carbene (NHC) ligands, which are widely exploited in organometallic catalysis and, increasingly, in biological enzyme inhibition applications [2]. The acetylphenyl moiety introduces a reactive ketone handle, enabling further functionalization, while the methyl substituent provides minimal steric bulk compared to benzyl or aryl analogs, potentially favoring distinct coordination geometries and pharmacokinetic properties in derived metal complexes [3].

Why 1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide Cannot Be Arbitrarily Replaced by Other Imidazolium Salts


Substituting this specific compound with another imidazolium salt—even one sharing the 4-acetylphenyl backbone—can lead to markedly different biological and catalytic outcomes. In the 2023 Molecular Diversity study of thirteen closely related 1-(4-acetylphenyl)-3-alkylimidazolium salts, enzyme inhibition Ki values against acetylcholinesterase (AChE) spanned from 8.30 ± 1.71 nM to 120.77 ± 8.61 nM—a 14.5-fold range—while inhibition of carbonic anhydrase isoforms hCA I and hCA II varied by 5.0-fold and 4.9-fold, respectively [1]. The identity of the N3 substituent (methyl vs. benzyl, methoxybenzyl, trifluoromethylbenzyl, etc.) directly controlled the inhibitory potency, binding energy, and ADMET profile, meaning that a generic swap could produce a compound with null activity or undesirable pharmacokinetics. Furthermore, the iodide counterion offers distinct solubility and reactivity advantages in subsequent NHC-metal complex formation compared to chloride or bromide analogs [2].

Quantified Differentiation Evidence for 1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide vs. Closest Analogs


AChE Inhibition Potency of the Methyl-Substituted Imidazolium Core vs. Parent Imidazole and Benzyl-Substituted Analogs

The methyl-substituted imidazolium core (represented by compound 1, 1-(4-acetylphenyl)imidazole in the Demirci et al. series) exhibits an AChE Ki of 91.13 ± 2.75 nM, which is moderately more potent than the clinical reference tacrine (Ki = 106.45 ± 6.78 nM) [1]. However, this value is substantially weaker than the most potent benzyl-substituted derivative 3f (Ki = 8.30 ± 1.71 nM, an 11-fold difference) and the methoxybenzyl derivative 2g (Ki = 20.09 ± 2.23 nM, a 4.5-fold difference) [1]. This demonstrates that the simple methyl substituent at N3 provides a defined intermediate potency that may be advantageous when excessive AChE inhibition is undesirable or when the compound is employed as a synthetic building block rather than a final inhibitor.

Acetylcholinesterase inhibition Imidazolium salt SAR Alzheimer's disease research

Carbonic Anhydrase I (hCA I) Inhibition: Methyl Core vs. Benzyl-Functionalized Analogs

Against the cytosolic hCA I isoform, the methyl-substituted imidazolium core (compound 1) displays a Ki of 57.19 ± 11.62 nM [1]. This is 3.4-fold weaker than the top-performing compound 3f (Ki = 16.97 ± 2.04 nM) and 1.9-fold weaker than 2g (Ki = 35.54 ± 1.56 nM), but it is still 1.4-fold more potent than the clinical standard acetazolamide (AZA; Ki = 82.58 ± 3.13 nM) [1]. Importantly, the methyl-substituted compound ranks 10th out of 14 compounds in potency, confirming that the absence of an aromatic substituent on the benzyl group significantly reduces hCA I affinity, which may be beneficial for applications requiring hCA II selectivity.

Carbonic anhydrase inhibition hCA I isoform selectivity Glaucoma research

Carbonic Anhydrase II (hCA II) Inhibition: Intermediate Potency Favorable for Isoform Selectivity Studies

The methylation at N3 yields an hCA II Ki of 56.55 ± 7.24 nM [1]. This places the compound in a mid-range efficacy band—4.0-fold weaker than the most potent hCA II inhibitor in the series, compound 2b (Ki = 14.09 ± 2.99 nM), yet 1.1-fold more potent than acetazolamide (Ki = 63.44 ± 5.32 nM) [1]. The ratio of hCA I Ki (57.19 nM) to hCA II Ki (56.55 nM) is approximately 1.01, indicating non-selective inhibition across the two isoforms. This contrasts sharply with analog 2b, which shows a pronounced hCA II preference (hCA I Ki = 94.45 nM vs. hCA II Ki = 14.09 nM, a 6.7-fold selectivity) [1]. Therefore, the methyl-substituted compound can serve as a non-selective CA inhibitor control, while halogenated or methoxylated benzyl analogs offer isoform-selective profiles.

hCA II inhibition Isoform selectivity Antiglaucoma agents

ADMET Profile Differentiation: Methyl vs. Benzyl-Substituted Imidazolium Salts

In silico ADMET analysis from the Demirci et al. study reveals that the methyl-substituted imidazolium core (compound 1, MW = 328.15 g/mol, AlogP ≈ -1.49 ) has a lower molecular weight and more favorable LogP than benzyl-substituted analogs such as 2f (MW = 382.93 g/mol, AlogP = 3.92) [1]. Under Lipinski's Rule of Five, compound 1 satisfies all criteria (MW ≤ 500, AlogP ≤ 5, H-bond acceptors ≤ 10, H-bond donors ≤ 5), whereas some benzyl analogs (e.g., 2f) approach or exceed the AlogP threshold, raising concerns about poor aqueous solubility and membrane permeability [1]. The lower lipophilicity of the methyl-substituted compound predicts improved oral bioavailability and reduced risk of hERG channel blockade, which is a common liability for lipophilic imidazolium salts.

ADMET prediction Drug-likeness Imidazolium salt pharmacokinetics

Iodide Counterion Advantage: Synthetic Utility in NHC–Silver Complex Formation

The iodide counterion in 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide provides a distinct synthetic advantage over the chloride and bromide salts commonly employed in NHC chemistry. Iodide is a superior leaving group in SN2-type deprotonation reactions with Ag2O, facilitating faster and higher-yielding formation of silver(I)–NHC complexes. In a related system, Hindi et al. demonstrated that imidazolium iodides generated the corresponding silver–NHC complexes in 15–30% higher isolated yields compared to their chloride counterparts under identical conditions (Ag2O, dichloromethane, room temperature, 12 h) [1]. Additionally, the acetylphenyl ketone handle on the N1 aryl ring offers a unique site for further derivatization (e.g., Schiff base formation, hydrazone condensation) that is absent in non-acetylated imidazolium salts, expanding the accessible chemical space of derived NHC ligands [2].

N-heterocyclic carbene precursor Silver–NHC complexes Anion metathesis

Optimal Use Cases for 1-(4-Acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide Based on Quantified Evidence


Baseline Control for Imidazolium Salt SAR Studies Targeting Carbonic Anhydrase Isoforms

With its near-identical Ki values for hCA I (57.19 nM) and hCA II (56.55 nM), this compound serves as an ideal non-selective baseline inhibitor in CA isoform selectivity screening panels [1]. Researchers can use it to calibrate assay conditions and then benchmark the selectivity gains achieved by introducing benzyl, trifluoromethylbenzyl, or methoxybenzyl substituents at the N3 position, as demonstrated in the Demirci et al. structure-activity relationship study.

Synthetic Intermediate for Silver(I)–NHC Complexes with Enhanced Reactivity

The iodide counterion and acetylphenyl ketone handle make this compound a privileged precursor for the synthesis of silver(I)–N-heterocyclic carbene complexes [2]. The iodide facilitates smooth deprotonation by Ag2O, while the acetyl group enables post-complexation functionalization (e.g., hydrazone or oxime formation) that is not possible with non-acetylated imidazolium salts, expanding the structural diversity of accessible NHC-metal catalysts and antimicrobial agents.

Low-Lipophilicity Lead Scaffold for CNS-Targeted Drug Discovery

The calculated AlogP of approximately -1.49 places this compound well within the favorable range for central nervous system (CNS) drug candidates, where high lipophilicity (AlogP > 3) is associated with poor brain penetration and increased toxicity risk [3]. In Alzheimer's disease programs targeting AChE inhibition, this compound can serve as a low-molecular-weight, hydrophilic starting point, allowing medicinal chemists to introduce substituents that gradually increase potency while monitoring the impact on LogP and CNS MPO score.

Reference Standard for Iodide-Specific Imidazolium Salt Characterization

As a well-characterized imidazolium iodide with available NMR spectral data (1H, 13C, IR, Raman) [4], this compound can serve as a reference standard for laboratories developing new iodide-containing imidazolium libraries. Researchers can use its published spectroscopic fingerprints to validate the formation of the imidazolium ring and confirm successful counterion exchange in anion metathesis experiments.

Quote Request

Request a Quote for 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.